molecular formula C14H17N3O B2836632 N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide CAS No. 1208964-28-6

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide

Cat. No.: B2836632
CAS No.: 1208964-28-6
M. Wt: 243.31
InChI Key: RZFFCBHQWORIFN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide is an organic compound that features a cyano group, a cyclopropyl group, and a phenylamino group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the cyclopropyl group: Starting from a suitable alkene, a cyclopropanation reaction can be carried out using a reagent like diazomethane.

    Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Formation of the phenylamino group: Aniline or a substituted aniline can be reacted with an appropriate acylating agent to introduce the phenylamino group.

    Final assembly: The intermediate compounds are then coupled under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide for nucleophilic substitution, or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The cyano group, cyclopropyl group, and phenylamino group could each contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)propionamide
  • N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)butyramide
  • N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)valeramide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, can introduce strain and reactivity that is not present in similar compounds with larger ring systems.

Properties

IUPAC Name

2-anilino-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(10-15,11-7-8-11)17-13(18)9-16-12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFFCBHQWORIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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